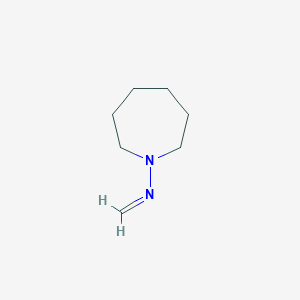![molecular formula C26H31P B8439459 ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B8439459.png)
ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane
Overview
Description
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl, also known as JohnPhos, is a sterically bulky biaryl phosphine ligand. It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This compound is known for its high reactivity and efficiency in forming carbon-nitrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl can be synthesized through the reaction of 2-bromobiphenyl with di-tert-butylphosphine in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine ligand. The reaction is carried out in a suitable solvent, such as tetrahydrofuran or toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Phenyl-2’-(di-tert-butylphosphino)biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in cross-coupling reactions.
Major Products
Oxidation: Phosphine oxides are the major products formed.
Substitution: The major products are the coupled organic molecules, such as biaryls or arylamines.
Scientific Research Applications
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Phenyl-2’-(di-tert-butylphosphino)biphenyl exerts its effects involves coordination to a palladium center, forming a palladium-phosphine complex. This complex facilitates the activation of organic substrates, enabling the formation of new chemical bonds. The bulky nature of the ligand provides steric protection to the palladium center, enhancing its stability and reactivity .
Comparison with Similar Compounds
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl is unique due to its steric bulk and electronic properties. Similar compounds include:
2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl (tBuBrettPhos): Known for its high reactivity in cross-coupling reactions.
2-(Di-tert-butylphosphino)-1,1’-biphenyl (tBuXPhos): Another bulky phosphine ligand used in similar applications.
These compounds share similar applications but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C26H31P |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H31P/c1-25(2,3)27(26(4,5)6)24-19-13-12-18-23(24)22-17-11-10-16-21(22)20-14-8-7-9-15-20/h7-19H,1-6H3 |
InChI Key |
OTACSHJZWXSRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Sulfamoylthieno[3,2-c]pyridine](/img/structure/B8439432.png)






